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3-Amino-6-bromo-2-fluorobenzoic acid

Cat. No.: B2451433
CAS No.: 1516801-51-6
M. Wt: 234.024
InChI Key: TUBIQSWDMJFTST-UHFFFAOYSA-N
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Description

Significance of Aromatic Carboxylic Acids as Key Scaffolds in Organic Synthesis

Aromatic carboxylic acids are fundamental scaffolds in organic synthesis, prized for their inherent reactivity and the diverse transformations they can undergo. The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and acid halides, providing a gateway to a vast chemical space. Furthermore, the aromatic ring itself can be subjected to various substitution reactions, allowing for the precise installation of additional functionalities. This versatility makes aromatic carboxylic acids indispensable starting materials and intermediates in the construction of pharmaceuticals, polymers, and fine chemicals. Their rigid, planar structure also provides a reliable framework for the spatial orientation of functional groups, a critical aspect in the design of biologically active molecules. jocpr.com

The Unique Positioning of 3-Amino-6-bromo-2-fluorobenzoic Acid within Densely Functionalized Aromatic Systems

Within the broad family of aromatic compounds, this compound holds a unique position as a densely functionalized aromatic system. The specific arrangement of an amino group, a bromine atom, and a fluorine atom on the benzoic acid core creates a molecule with distinct regions of varying electron density and reactivity. This multi-substitution pattern allows for selective chemical modifications at different positions on the aromatic ring, making it a highly sought-after intermediate in multi-step synthetic sequences. The presence of three different substituents offers chemists a high degree of control over the molecule's properties and subsequent reactions, enabling the construction of intricate molecular architectures with tailored biological activities.

Overview of Research Trajectories for Multi-substituted Benzoic Acid Analogues

The exploration of multi-substituted benzoic acid analogues is a significant and expanding area of chemical research. Current research trajectories are focused on several key areas, including the development of novel synthetic methodologies to access these complex structures with high efficiency and regioselectivity. researchgate.net There is a growing interest in understanding how the interplay of different substituents influences the physicochemical properties and biological activities of these molecules. In medicinal chemistry, for instance, researchers are actively investigating multi-substituted benzoic acid derivatives as potential inhibitors of various enzymes and receptors. nih.govsci-hub.se The strategic placement of different functional groups can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel mechanisms of action. Furthermore, these analogues are being explored as building blocks for advanced materials, where their unique electronic and self-assembly properties can be harnessed for applications in electronics and sensor technology.

Detailed Research Findings on this compound

While specific, in-depth research articles focusing solely on this compound are not extensively available in the public domain, its primary role is well-established as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of its functional groups, which allows for sequential and regioselective reactions.

The amino group can act as a nucleophile or be transformed into a diazonium salt for further functionalization. The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can modulate the electronic properties and metabolic stability of the final product, a common strategy in drug design.

Physicochemical and Spectroscopic Data

Physicochemical Properties

PropertyValue
CAS Number 1427429-33-3
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Off-white to light yellow powder
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Likely soluble in organic solvents like DMSO and methanol (B129727)

Spectroscopic Data (Predicted)

Spectrum TypeKey Features
1H NMR Aromatic protons would appear as complex multiplets in the aromatic region (typically δ 7-8 ppm). The amino and carboxylic acid protons would appear as broad singlets, with their chemical shifts being solvent-dependent.
13C NMR Signals for the seven carbon atoms would be observed, with the carboxyl carbon appearing at the most downfield position (around δ 165-175 ppm). The carbons attached to the electronegative fluorine and bromine atoms would also show characteristic shifts.
IR (Infrared) Characteristic peaks for the N-H stretching of the amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (broad, around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B2451433 3-Amino-6-bromo-2-fluorobenzoic acid CAS No. 1516801-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-bromo-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBIQSWDMJFTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516801-51-6
Record name 3-amino-6-bromo-2-fluorobenzoic acid
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Transformational Organic Reactions and Derivatization of 3 Amino 6 Bromo 2 Fluorobenzoic Acid

Chemical Reactivity of the Aromatic Amino Group

The amino group (-NH2) on the aromatic ring of 3-amino-6-bromo-2-fluorobenzoic acid is a primary nucleophile, making it a key site for various synthetic modifications, including the formation of amides and the construction of nitrogen-containing heterocyclic systems.

The primary amino group readily undergoes acylation reactions with various acylating agents, such as acyl chlorides or carboxylic acids activated by coupling reagents, to form stable amide bonds. organic-chemistry.org This reaction is fundamental in peptide synthesis and for introducing a wide range of functional groups. nih.govresearchgate.net The nucleophilicity of the amine is crucial for the reaction, which typically proceeds via a nucleophilic acyl substitution mechanism. nih.gov The process allows for the construction of more complex molecular architectures, which is a common strategy in the development of new pharmaceutical agents. organic-chemistry.org

Table 1: Acylation and Amide Bond Formation Reactions

ReactantReagent/ConditionsProduct Type
This compoundAcyl Chlorides (R-COCl), BaseN-Acyl Amide Derivative
This compoundCarboxylic Acids (R-COOH), Coupling Agents (e.g., DCC, EDC)N-Acyl Amide Derivative
This compoundAcid Anhydrides ((RCO)2O), BaseN-Acyl Amide Derivative

The presence of the amino group, in conjunction with the adjacent carboxylic acid and halogen substituents, makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.net These heterocyclic scaffolds are prevalent in many biologically active compounds. otterbein.edumsu.edu Intramolecular cyclization reactions can be designed to form fused ring systems. For instance, reaction sequences involving the amino and carboxyl groups can lead to the formation of benzoxazinones or quinazolinones, which are important pharmacophores. Furthermore, the amino group can participate in condensation reactions with diketones or other bifunctional reagents to construct novel heterocyclic rings. organic-chemistry.org

Versatility of Halogen Substituents (Bromine and Fluorine) in Synthetic Transformations

The bromine and fluorine atoms on the aromatic ring offer distinct opportunities for further functionalization through various synthetic methodologies, including substitution and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. youtube.comlibretexts.org In this process, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov In this compound, the carboxylic acid group acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. Generally, fluorine is a better leaving group than bromine in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com This allows for selective replacement of the fluorine atom by various nucleophiles, such as alkoxides, thiolates, and amines, while leaving the bromine atom intact for subsequent transformations. masterorganicchemistry.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Reaction SiteTypical NucleophilesKey Feature
C-F bond (position 2)RO⁻, RS⁻, R₂NHFluorine is typically a better leaving group than bromine in SNAr, allowing for site-selective substitution. youtube.com
C-Br bond (position 6)Strong nucleophiles under harsh conditionsLess reactive than the C-F bond towards SNAr.

The bromine substituent is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an organohalide with an organoboron compound, is widely used for the synthesis of biaryl structures. acs.orgnih.govrsc.org The C-Br bond in this compound can be selectively activated by a palladium catalyst to react with various aryl or heteroaryl boronic acids or esters. mdpi.comnih.gov This methodology is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a cornerstone in modern organic synthesis and drug discovery. otterbein.edunih.gov

Table 3: Suzuki-Miyaura Cross-Coupling Reaction

Coupling PartnersCatalyst/BaseProduct Type
This compound + Arylboronic acid (Ar-B(OH)₂)Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)3-Amino-6-aryl-2-fluorobenzoic acid (Biaryl Compound)
This compound + Heteroarylboronic acidPalladium Catalyst, Base3-Amino-6-heteroaryl-2-fluorobenzoic acid

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. This transformation typically involves reacting the halide with an organolithium or Grignard reagent. mdpi.com For this compound, the bromine atom is significantly more reactive than the fluorine atom in this process. Treatment with reagents like n-butyllithium (n-BuLi), often at low temperatures to avoid side reactions, can selectively replace the bromine with lithium. mdpi.com The resulting organolithium species is a powerful nucleophile and can be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups at the 6-position of the ring. The presence of the acidic protons on the amino and carboxylic acid groups requires careful selection of reagents and conditions, often involving prior deprotonation or the use of multiple equivalents of the organometallic reagent. mdpi.com

Chemical Conversions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a primary site for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions that convert carboxylic acids into esters and amides, respectively. These transformations are widely employed to modify the polarity, solubility, and reactivity of the parent compound.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a dehydrating agent. For instance, the methyl ester can be synthesized by reacting the acid with methanol (B129727) in the presence of a catalyst like thionyl chloride. This method is effective for the esterification of structurally similar amino-benzoic acids.

A typical laboratory procedure for the synthesis of a methyl ester from a substituted aminobenzoic acid involves dissolving the acid in methanol and then adding thionyl chloride dropwise at a low temperature. The reaction mixture is subsequently heated to reflux for several hours to ensure complete conversion. The product, methyl 3-amino-6-bromo-2-fluorobenzoate, can then be isolated and purified using standard techniques.

Amidation:

The formation of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is typically accomplished using coupling reagents. A variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive intermediate that readily couples with a primary or secondary amine to yield the desired amide.

The choice of coupling reagent and reaction conditions can be critical to achieving high yields and minimizing side reactions. For amino acids, protecting-group-free amidation methods using Lewis acid catalysts have also been developed, offering a more atom-economical approach. Catalytic methods employing borate (B1201080) esters or boric acid provide sustainable alternatives for direct amidation. For instance, the reaction of an aminobenzoic acid with an amine in the presence of a catalytic amount of a boron-based Lewis acid can proceed under azeotropic removal of water to drive the reaction to completion.

Reagent ClassSpecific ExamplesGeneral Application
Carbodiimides DCC, DIC, EDCStandard peptide coupling and general amidation
Uronium/Aminium Salts HATU, HBTU, TBTUHighly efficient peptide coupling, rapid reactions
Phosphonium Salts PyBOP, PyAOPEffective for sterically hindered couplings
Lewis Acids (Catalytic) Boric Acid, B(OCH₂CF₃)₃Protecting-group-free and sustainable amidation

Reduction of the Carboxylic Acid to Alcohol Derivatives

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (3-amino-6-bromo-2-fluorophenyl)methanol. This transformation is significant as it introduces a hydroxymethyl group, which can serve as a handle for further chemical modifications, such as etherification or oxidation to an aldehyde.

Due to the stability of the carboxylic acid group, this reduction requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids and their derivatives to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. A subsequent workup with water is necessary to hydrolyze the resulting aluminum alkoxide complex and liberate the primary alcohol.

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids to alcohols. Therefore, for the conversion of this compound to (3-amino-6-bromo-2-fluorophenyl)methanol, a potent hydride donor such as LiAlH₄ is the reagent of choice. The presence of the amino, bromo, and fluoro substituents on the aromatic ring is generally compatible with these reduction conditions.

Starting MaterialProductReagentGeneral Conditions
This compound(3-amino-6-bromo-2-fluorophenyl)methanolLithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 6 Bromo 2 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Amino-6-bromo-2-fluorobenzoic acid. By analyzing the magnetic properties of atomic nuclei, different NMR techniques provide a comprehensive picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—an amino group at position 3, a bromine atom at position 6, and a fluorine atom at position 2, relative to the carboxylic acid at position 1—results in two distinct aromatic protons.

The proton at position 4 would be expected to appear as a doublet, split by the neighboring proton at position 5. Similarly, the proton at position 5 would also appear as a doublet, split by the proton at position 4. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups create a unique electronic environment for each proton, leading to distinct chemical shifts. Furthermore, coupling constants, such as ³JHF, can be used to resolve positional ambiguities. The broad signal of the carboxylic acid proton is typically observed far downfield, while the protons of the amino group also present as a broad signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-4 7.0 - 7.5 Doublet (d)
H-5 6.8 - 7.3 Doublet (d)
-NH₂ 4.0 - 5.5 Broad Singlet (br s)
-COOH 10.0 - 13.0 Broad Singlet (br s)

Note: Predicted values are based on general principles and data from analogous substituted benzoic acids.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylic acid group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbon atom attached to the fluorine (C-2) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons adjacent to the fluorine (C-1 and C-3) will show smaller ²JCF couplings. The carbon bearing the carboxylic acid group (C-1) is typically found in the 165-175 ppm range. The carbons attached to the electron-withdrawing bromine (C-6) and the electron-donating amino group (C-3) will also have characteristic chemical shifts. For example, in related aminobenzoic acids, the position of the amino group influences the electronic system and thus the carbon chemical shifts. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (-COOH) 165 - 175
C-2 (-F) 158 - 165 (d, ¹JCF)
C-3 (-NH₂) 140 - 150
C-4 115 - 125
C-5 120 - 130
C-6 (-Br) 110 - 120
-COOH 165 - 175

Note: Predicted values are based on general principles and data from analogous substituted benzoic acids. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms. nsf.gov Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides straightforward spectral interpretation. nsf.gov The chemical shift of the fluorine in this compound is highly sensitive to the electronic effects of the adjacent amino and carboxylic acid groups, as well as the nearby bromine atom. nsf.gov

The position of the fluorine signal provides valuable structural information. For instance, studies on various fluorobenzoic acids have shown that the chemical shift is dependent on the position of the fluorine relative to other substituents and can be affected by factors like pH and binding to other molecules. nih.gov This sensitivity makes ¹⁹F NMR an excellent tool for studying interactions and conformational changes in derivatives of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound.

O-H Stretch: The carboxylic acid group will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration. mdpi.com

N-H Stretch: The amino group will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700 cm⁻¹. mdpi.com In similar molecules like 2-amino-5-bromobenzoic acid, this peak is observed around 1655 cm⁻¹. ijtsrd.com

C-N, C-F, and C-Br Stretches: The stretching vibrations for C-N, C-F, and C-Br bonds will appear in the fingerprint region (below 1500 cm⁻¹). Specifically, C-Br stretching vibrations are generally found in the 505-710 cm⁻¹ range. ijtsrd.com

Table 3: Characteristic FTIR Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Amino N-H stretch (asymmetric & symmetric) 3300 - 3500
Carbonyl C=O stretch ~1700
Aromatic Ring C=C stretch 1450 - 1600
Carbon-Fluorine C-F stretch 1100 - 1300
Carbon-Bromine C-Br stretch 505 - 710

Note: Frequencies are based on established group frequency data and studies on related compounds. mdpi.comijtsrd.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching modes of the benzene ring typically appear as strong bands in the 1400-1650 cm⁻¹ region. ijtsrd.com

The symmetric vibrations of the substituents, such as the C-F and C-Br stretching modes, will also be observable. In a related compound, 2-amino-5-bromobenzoic acid, the C=O stretching mode appears strongly at 1652 cm⁻¹, and the C-Br stretch is identified at 635 cm⁻¹. ijtsrd.com The combination of FTIR and FT-Raman data allows for a complete vibrational assignment and a detailed conformational analysis of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the spectrum is primarily dictated by the benzoic acid chromophore, which is modified by the presence of amino, bromo, and fluoro substituents. These substituents can alter the energy of the molecular orbitals and thus shift the absorption maxima (λmax). The primary electronic transitions observed in such aromatic systems are π → π* and n → π* transitions. researchgate.net

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and carboxyl group. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxyl group or the nitrogen of the amino group, to an antibonding π* orbital.

The presence of the amino group (-NH2), a strong activating group, is expected to cause a bathochromic shift (red shift) of the primary absorption bands of benzoic acid due to the extension of the conjugated system through its lone pair of electrons. Conversely, the electron-withdrawing fluoro (-F) and bromo (-Br) substituents typically have a less pronounced effect. The interplay of these groups determines the final absorption spectrum. Intramolecular hydrogen bonding between the ortho-amino group and the carboxylic acid, or between the ortho-fluoro group and the carboxylic acid, can also influence the electronic environment and, consequently, the UV-Vis spectrum. acs.org

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Solvent
π → π* ~290 - 310 Ethanol
π → π* ~240 - 260 Ethanol

Note: The data in this table is hypothetical and based on the typical spectral characteristics of substituted benzoic acids.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the exact molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C7H5BrFNO2), the molecular weight is 234.02 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of 79Br and 81Br (~1:1 ratio). miamioh.eduopenstax.org

The fragmentation of the molecular ion is guided by the functional groups present. Common fragmentation pathways for substituted benzoic acids include the loss of the hydroxyl group (-OH) to form an [M-17]+ ion, and the loss of the entire carboxyl group (-COOH) to form an [M-45]+ ion. libretexts.org The resulting benzoyl cation can undergo further fragmentation. Another typical fragmentation for amino compounds is the loss of ammonia (B1221849) (-NH3) or related fragments. nih.gov The cleavage of the carbon-bromine bond can also occur, leading to an [M-Br]+ ion.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (for 79Br) m/z (for 81Br) Proposed Fragment Ion Description
233 235 [C7H5BrFNO2]+• Molecular Ion (M+)
216 218 [C7H4BrFNO]+ Loss of -OH (M-17)
188 190 [C6H4BrFN]+ Loss of -COOH (M-45)
154 - [C7H5FNO2]+ Loss of Br• (M-79)

Note: This data represents a predicted fragmentation pattern based on established principles of mass spectrometry.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Hydrogen Bonding Networks

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state arrangement can be predicted based on the known structures of analogous compounds, such as 2-amino-3-bromobenzoic acid and other substituted benzoic acids. researchgate.netnih.gov

A highly probable and dominant feature in the crystal lattice of carboxylic acids is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules (O-H···O). nih.gov This typically results in a characteristic R22(8) ring motif.

Table 3: Representative Crystallographic Data for an Analogous Compound (2-Amino-3-bromobenzoic acid)

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 12.0600
b (Å) 3.9089
c (Å) 15.9816
β (°) 90.836
Volume (ų) 753.3
Z 4

Source: Data from the crystal structure of 2-amino-3-bromobenzoic acid, a structural analog. researchgate.net

Computational and Theoretical Investigations on 3 Amino 6 Bromo 2 Fluorobenzoic Acid and Analogues

Density Functional Theory (DFT) Studies of Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. ijtsrd.com Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to perform these calculations, providing a balance between computational cost and accuracy for organic molecules. ijtsrd.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the molecule with respect to all its geometrical parameters. ijtsrd.com For molecules with flexible groups like the amino (-NH₂) and carboxylic acid (-COOH) groups in 3-Amino-6-bromo-2-fluorobenzoic acid, a conformational analysis is essential. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure. researchgate.net For similar aminobenzoic acids, multiple conformers have been identified and their relative energies calculated to determine the most stable form. researchgate.net The optimized geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data if available.

Table 1: Representative Predicted Geometrical Parameters for Benzoic Acid Derivatives from DFT Calculations This table contains typical, expected values for the primary structural components of the title compound based on DFT studies of similar molecules.

ParameterBondTypical Bond Length (Å)ParameterAngleTypical Bond Angle (°)
C-C (ring)C1-C21.39 - 1.41C-C-C (ring)C1-C2-C3118 - 121
C-FC2-F~1.35C-C-NC2-C3-N~121
C-NC3-N~1.39C-C-BrC5-C6-Br~120
C-BrC6-Br~1.90C-C-C(OOH)C2-C1-C7~122
C-C(OOH)C1-C7~1.49O=C-OHO1-C7-O2~123
C=OC7=O1~1.22C-O-HC7-O2-H~109
C-OHC7-O2~1.35

Data are generalized from typical DFT outputs for substituted benzoic acids.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential and the molecule's nucleophilicity, whereas the LUMO's energy is related to the electron affinity and electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the electron-donating amino group is expected to contribute significantly to the HOMO, which would be distributed over the benzene (B151609) ring and the nitrogen atom. Conversely, the electron-withdrawing carboxylic acid, fluoro, and bromo groups would lower the energy of the LUMO, localizing it primarily on the ring and the carboxyl moiety. researchgate.net This separation of orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Typical Frontier Molecular Orbital Data from DFT Calculations This table shows the kind of data generated in a HOMO-LUMO analysis.

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.0 to -7.0
Lowest Unoccupied Molecular Orbital (LUMO)-1.5 to -2.5
Energy Gap (ΔE = ELUMO - EHOMO)4.0 to 5.0

Values are representative for similar aromatic compounds.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. dntb.gov.ua The MESP map is plotted on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, these regions are expected around the oxygen atoms of the carboxylic acid group. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms. The hydrogen atom of the carboxyl group and, to a lesser extent, the hydrogens of the amino group would exhibit positive potential. researchgate.net

Green regions represent neutral or near-zero potential, typically found over the carbon atoms of the aromatic ring.

The MESP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Molecular Stability

For this compound, significant stabilizing interactions are expected to include:

Delocalization of the lone pair of the amino nitrogen (LP(N)) into the antibonding π* orbitals of the aromatic ring.

Interactions between the lone pairs of the oxygen atoms in the carboxyl group and the adjacent C-C and C=O antibonding orbitals.

Hyperconjugative interactions involving the C-F and C-Br bonds with the ring system.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical but chemically reasonable NBO interactions for the title compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C2-C3)Highπ-conjugation (Resonance)
LP (1) Nπ* (C4-C5)Moderateπ-conjugation (Resonance)
LP (2) O (carbonyl)σ* (C1-C7)ModerateHyperconjugation
LP (2) O (hydroxyl)σ* (C1-C7)ModerateHyperconjugation
σ (C-H)σ* (C-C)LowHyperconjugation

E(2) values are categorized qualitatively based on typical NBO results.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) for Spectroscopic Correlation

Theoretical vibrational analysis is performed to understand the different vibrational modes of a molecule. DFT calculations can predict the infrared (IR) and Raman spectra, which can then be compared with experimental data. ijtsrd.com Calculated harmonic frequencies are often systematically higher than experimental ones, so they are typically scaled by an empirical factor to improve agreement. ijtsrd.com

The Potential Energy Distribution (PED) is used to provide a detailed assignment of each vibrational mode by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to that mode. nih.gov This allows for an unambiguous assignment of the spectral bands observed in experimental FT-IR and FT-Raman spectra. ijtsrd.com

Table 4: Characteristic Vibrational Frequencies and Their Assignments This table lists the expected vibrational modes and their typical frequency ranges for the functional groups in the title molecule.

Frequency Range (cm⁻¹)AssignmentVibrational Mode
3400 - 3500N-H asymmetric stretchingν(N-H)
3300 - 3400N-H symmetric stretchingν(N-H)
2800 - 3300O-H stretching (carboxyl)ν(O-H)
1680 - 1720C=O stretching (carboxyl)ν(C=O)
1550 - 1650N-H bendingδ(N-H)
1400 - 1600C=C aromatic stretchingν(C=C)
1210 - 1320C-O stretching (carboxyl)ν(C-O)
1000 - 1250C-F stretchingν(C-F)
500 - 650C-Br stretchingν(C-Br)

Frequency ranges are based on established spectroscopic data for similar organic compounds. ijtsrd.com

Investigations into Tautomeric Forms and Isomerism

Computational chemistry is an effective tool for studying the relative stabilities of isomers and tautomers. earthlinepublishers.com For this compound, isomerism primarily involves the rotation around the C-COOH and C-NH₂ single bonds, leading to different conformers as discussed in section 5.1.1.

Tautomerism involves the migration of a proton. A potential tautomeric form for this molecule is the zwitterion, where the acidic proton from the carboxyl group (-COOH) transfers to the basic amino group (-NH₂), resulting in a carboxylate (-COO⁻) and an ammonium (B1175870) (-NH₃⁺) group. DFT calculations can be used to compute the energies of both the neutral and zwitterionic forms in the gas phase and in the presence of solvents using models like the Polarizable Continuum Model (PCM). researchgate.net These calculations help determine which tautomer is more stable under different conditions. For most aminobenzoic acids, the neutral form is more stable in the gas phase, while the zwitterionic form can become more stable in polar solvents.

First-Order Hyperpolarizability Studies for Non-Linear Optical Properties

Theoretical investigations into the non-linear optical (NLO) properties of aromatic compounds, such as derivatives of benzoic acid, are crucial for the development of new materials for photonic and optoelectronic applications. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for NLO activity, including effects like second-harmonic generation. While direct computational studies on this compound are not extensively documented in existing literature, the NLO properties can be inferred from theoretical studies on analogous compounds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations.

Research on similar molecules, such as 2-amino-5-bromo-benzoic acid methyl ester, has utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to calculate NLO properties. documentsdelivered.comresearchgate.net In such studies, the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are computed to evaluate the NLO response. researchgate.net The presence of both electron-donating groups (like the amino group) and electron-withdrawing groups on an aromatic ring can lead to significant intramolecular charge transfer, which is a key factor for a high hyperpolarizability value. researchgate.net

For instance, in a study of para-aminobenzoic acid (PABA) adsorbed with a silver trimer, DFT was used to demonstrate a significant enhancement in the first-order hyperpolarizability, indicating strong potential NLO activity. uou.ac.in The calculated hyperpolarizability for the PABA-Ag3 complex was found to be substantially higher than that of PABA alone, showcasing the impact of molecular interactions on NLO properties. uou.ac.in Another study on halogen-substituted curcumin (B1669340) analogs also employed DFT to show that the calculated first hyperpolarizability was 6 to 17 times larger than that of urea, a standard reference material for NLO studies. nih.gov

These computational approaches typically involve optimizing the molecular geometry and then performing calculations to determine the electronic properties. The results from analogous compounds suggest that this compound, with its combination of an amino group (donor), a carboxylic acid group (acceptor), and halogen substituents, likely possesses interesting NLO properties. The specific arrangement of these functional groups would influence the intramolecular charge transfer and thus the magnitude of the first-order hyperpolarizability.

Below is an interactive data table illustrating typical first-order hyperpolarizability values for analogous compounds, as a reference.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (esu)First-Order Hyperpolarizability (β) (esu)
Urea (Reference)1.373.83 x 10⁻²⁴0.37 x 10⁻³⁰
p-Aminobenzoic Acid3.1214.2 x 10⁻²⁴4.21 x 10⁻³⁰
o-Cl Benzaldehyde3.12-155.86 x 10⁻³⁰
m-Cl Benzaldehyde1.89-240.86 x 10⁻³⁰
p-Cl Benzaldehyde2.13-820.22 x 10⁻³⁰

Note: The values presented are for illustrative purposes based on computational studies of analogous or reference compounds and are not the experimentally determined values for this compound. mdpi.comresearchgate.net

Quantum Chemical Methods for Thermochemical Property Evaluations

Quantum chemical methods are indispensable for the accurate prediction and evaluation of thermochemical properties of molecules, such as enthalpies of formation. These computational techniques are particularly valuable when experimental data is scarce or difficult to obtain. For substituted benzoic acids, including this compound, high-level quantum chemical methods can provide reliable thermochemical data.

Studies on various substituted benzoic acids have demonstrated the efficacy of methods like the Gaussian-4 (G4) theory for calculating gas-phase enthalpies of formation. researchgate.net These computational results are often used in conjunction with experimental data from techniques like combustion calorimetry to establish a consistent and validated set of thermochemical properties. researchgate.netnih.gov The analysis of structure-property relationships within families of chemical compounds, such as R-substituted benzoic acids, allows for the development of predictive models. nih.gov

The general approach involves optimizing the molecular geometry at a certain level of theory, followed by single-point energy calculations using more accurate methods. From these calculations, the gas-phase enthalpy of formation can be derived. These theoretical values can then be compared with experimental data, if available, to validate the computational methodology.

The following interactive table provides an example of calculated gas-phase enthalpies of formation for some substituted benzoic acid analogues, demonstrating the type of data obtained through quantum chemical methods.

CompoundComputational MethodGas-Phase Enthalpy of Formation (kJ/mol)
Benzoic AcidG4-296.5
2-Methylbenzoic AcidG4-338.2
3-Methylbenzoic AcidG4-341.1
4-Methylbenzoic AcidG4-342.3
2-Methoxybenzoic AcidG4-450.7

Note: This data is based on computational studies of analogous substituted benzoic acids and is intended to be illustrative of the application of quantum chemical methods. The values are not specific to this compound.

Strategic Applications of 3 Amino 6 Bromo 2 Fluorobenzoic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Polyaromatic Systems

The strategic placement of orthogonal functional groups on 3-amino-6-bromo-2-fluorobenzoic acid allows it to serve as a versatile scaffold for the construction of extended polycyclic aromatic hydrocarbons (PAHs). The bromo substituent is particularly amenable to carbon-carbon bond-forming reactions, such as Suzuki-Miyaura or Sonogashira couplings, which can be used to append additional aryl or alkynyl groups. nih.gov Following an initial coupling reaction at the bromine site, the remaining functional groups—amino and carboxylic acid—can be utilized in subsequent synthetic steps.

For instance, the amino group can be transformed into other functionalities, or the carboxylic acid can participate in cyclization or further coupling reactions. This step-wise approach enables the programmed assembly of complex, multi-ring systems. The development of new synthetic methods, such as benzannulation reactions, provides a pathway for the regiocontrolled synthesis of functionalized nonlinear polyacenes, where building blocks with specific substitution patterns are imperative. nih.gov The ability to selectively functionalize the molecule at different positions makes it a key intermediate in diversity-oriented synthesis, allowing for the creation of libraries of complex polyaromatic compounds for screening in materials science and medicinal chemistry. nih.gov

Scaffold for the Construction of Complex Biaryl Compounds via Cross-Coupling

The synthesis of biaryl structures, a common motif in pharmaceuticals and liquid crystalline materials, is effectively achieved using this compound as a starting material. The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govlibretexts.org This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, to form a new carbon-carbon bond. libretexts.orgyoutube.com

A significant advantage of using this scaffold is the potential for high chemoselectivity. Modern palladium catalyst systems have been developed that show excellent tolerance for various functional groups, allowing the Suzuki-Miyaura reaction to proceed without the need to protect the amino or carboxylic acid groups. nih.gov For example, catalyst systems like CataXCium A palladacycles have proven uniquely effective for couplings on unprotected ortho-bromoanilines, providing high yields. nih.gov The reaction is robust and amenable to a wide range of coupling partners, including aryl, heteroaryl, alkyl, and alkenyl boronic esters. nih.govnih.gov

Below is an interactive table summarizing typical catalysts and conditions used in Suzuki-Miyaura cross-coupling reactions relevant to this class of compounds.

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90 nih.gov
CataCXium A PalladacycleBuchwald-type phosphineCs₂CO₃2-MeTHF80 nih.gov
Pd(OAc)₂PCy₃K₂CO₃WaterRoom Temp rsc.org
PdCl₂(AᵗaPhos)₂AᵗaPhosCs₂CO₃Toluene (B28343)/Water100 nih.gov

This table represents a summary of common conditions and may require optimization for specific substrates.

Intermediate in the Synthesis of Novel Fluorinated Heterocyclic Compounds

Heterocyclic compounds are foundational structures in medicinal chemistry, and the incorporation of fluorine can significantly enhance pharmacological properties such as metabolic stability and binding affinity. researchgate.net this compound is an ideal precursor for fluorinated heterocycles, as its ortho-amino and carboxylic acid groups can undergo intramolecular cyclization to form fused ring systems. researchgate.netnih.gov

One of the most common applications is in the synthesis of quinazolinones. Derivatives of anthranilic acid (2-aminobenzoic acid) are key building blocks for these heterocycles. researchgate.nettandfonline.com The reaction can proceed through initial acylation of the amino group, followed by cyclization and condensation with another amine to yield a 3-substituted quinazolinone. nih.govtandfonline.com Green chemistry approaches, such as using microwave irradiation or deep eutectic solvents, have been developed to make these syntheses more efficient and environmentally friendly. tandfonline.comtandfonline.com The presence of the fluorine and bromine atoms on the resulting heterocyclic scaffold provides additional sites for diversification, allowing for the creation of a wide array of derivatives for biological screening.

The following table outlines potential heterocyclic systems that can be synthesized from anthranilic acid derivatives like this compound.

Starting Material ClassReagentsResulting HeterocycleSignificance
Anthranilic AcidFormamide or Orthoesters/AminesQuinazolin-4(3H)-oneCore of many bioactive compounds, including anticancer drugs. tandfonline.comnih.gov
Anthranilic AcidAcyl Chlorides, Acetic Anhydride, Amines2,3-disubstituted Quinazolin-4(3H)-oneA versatile method for creating diverse libraries of compounds. nih.gov
Anthranilic AcidPhthalic AnhydrideFused QuinazolinoneLeads to more complex, polycyclic heterocyclic systems. nih.gov

Utilization in the Derivatization of Radioligands for Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radioligands—biologically active molecules labeled with a positron-emitting isotope like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). nih.gov The development of novel PET radioligands is crucial for diagnosing and studying diseases like cancer and neuroinflammatory disorders. nih.govresearchgate.net

This compound serves as a valuable synthon for creating these complex probes. The carboxylic acid group can be readily activated and coupled to another molecule (e.g., an amine-containing targeting vector) to form a stable amide bond. nih.gov This derivatization strategy allows the fluorinated benzoic acid moiety to be attached to a larger scaffold that has affinity for a specific biological target.

The functional groups on the ring play distinct roles in the context of a radioligand:

Carboxylic Acid: Acts as a chemical handle for conjugation to targeting molecules via amide bond formation.

Bromine Atom: Can serve as a precursor site for introducing a radioisotope. For instance, it can be replaced with a radioiodine or used in a Stille coupling with a radiolabeled organotin reagent. Alternatively, a different precursor with a nitro or trimethylstannyl group at this position could be synthesized for radiofluorination. nih.govresearchgate.net

Fluorine Atom (¹⁹F): The presence of a stable fluorine atom can enhance the pharmacokinetic properties of the resulting radioligand.

Amino Group: Provides an additional point for modification or can influence the electronic properties and binding affinity of the final molecule.

This multi-functional nature allows chemists to design and synthesize PET radioligands with tailored properties for imaging specific biological targets. nih.gov

Emerging Roles of 3 Amino 6 Bromo 2 Fluorobenzoic Acid Scaffolds in Medicinal Chemistry Research

Design and Synthesis of Scaffolds for Enzyme Modulators (e.g., Kinase Inhibitors)

The 3-amino-6-bromo-2-fluorobenzoic acid scaffold is a valuable starting point for the design and synthesis of enzyme modulators, particularly kinase inhibitors. ed.ac.uk Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk The design of inhibitors often focuses on creating molecules that can fit into the ATP-binding site of the kinase.

The structural features of this compound are well-suited for this purpose. The amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase, a common anchoring point for inhibitors. The fluorine atom can enhance binding affinity through electrostatic interactions and improve metabolic stability, while the bromine atom provides a site for further chemical elaboration, such as cross-coupling reactions to introduce larger and more complex substituents that can target other regions of the enzyme. guidechem.com

The synthesis of kinase inhibitors from this scaffold typically involves a series of chemical transformations. For instance, the carboxylic acid group can be converted to an amide, a common functional group in many approved kinase inhibitors. The amino group can be acylated or used in cyclization reactions to form heterocyclic systems, such as quinazolinones, which are prevalent in kinase inhibitor structures.

Table 1: Key Structural Features of the Scaffold and Their Roles in Kinase Inhibitor Design

Structural FeaturePotential Role in Enzyme Modulation
Amino GroupHydrogen bonding with the kinase hinge region
Bromo GroupA reactive handle for introducing further substitutions via cross-coupling reactions
Fluoro GroupCan enhance binding affinity and improve metabolic stability
Carboxylic AcidCan be modified to amides or other functional groups to interact with the enzyme active site

Development of Chemical Probes and Ligands for Specific Biological Receptors (e.g., S1P5 Agonists)

Beyond enzyme inhibition, the this compound scaffold is utilized in the development of chemical probes and ligands for specific biological receptors. These molecules are essential tools for studying the function of receptors and can serve as leads for drug discovery. An example of this application is in the design of agonists for the Sphingosine-1-phosphate receptor 5 (S1P5).

S1P5 is a G protein-coupled receptor involved in regulating the immune and nervous systems. The development of selective S1P5 agonists is a significant area of research. nih.gov The synthesis of such ligands may involve using the this compound core to correctly position the necessary pharmacophoric elements for receptor activation. The amino and carboxylic acid groups can be functionalized to mimic the natural ligand, sphingosine-1-phosphate, while the halogen substituents can be used to fine-tune selectivity and pharmacokinetic properties.

The general strategy involves multi-step synthetic sequences where the scaffold is elaborated to build the final complex molecule. The unique reactivity of the different positions on the aromatic ring allows for controlled and sequential introduction of various functional groups, leading to the desired target molecule with high precision. nih.gov

Precursor for the Synthesis of Novel Bioactive Molecules (e.g., Styrylquinazolinones)

The versatility of this compound makes it an important precursor for the synthesis of a wide range of novel bioactive molecules. Its ability to undergo various chemical transformations allows chemists to build complex molecular architectures. One notable class of compounds synthesized from this precursor is styrylquinazolinones.

Styrylquinazolinones are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The synthesis of these molecules often starts with an anthranilic acid derivative. By using this compound, chemists can introduce specific substituents into the quinazolinone core that can modulate the biological activity of the final compound. The presence of the bromine and fluorine atoms can significantly influence the electronic properties and the three-dimensional shape of the molecule, leading to enhanced potency and selectivity.

The synthesis typically involves the condensation of the amino benzoic acid with an appropriate reagent to form the quinazolinone ring, followed by further modifications, such as a Heck or Suzuki coupling at the bromine position to introduce the styryl moiety.

Exploration as a Scaffold for Potential Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. nih.gov Researchers are exploring various chemical scaffolds for this purpose, and derivatives of halogenated amino acids are among the promising candidates. mdpi.comnih.gov The this compound scaffold has been investigated for its potential in developing novel antimicrobial agents.

The rationale behind using this scaffold lies in the known antimicrobial properties of halogenated compounds and aromatic acids. The presence of bromine and fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Once inside the cell, these compounds can interfere with essential biological processes.

Studies have shown that compounds derived from this scaffold exhibit inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The mode of action is thought to involve the disruption of cell wall synthesis or the inhibition of key enzymes necessary for microbial survival.

Table 2: Reported Antimicrobial Activity of a Derivative

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Data from a study investigating the general antimicrobial properties of the parent compound.

Applications in the Development of Advanced Functional Materials

While the primary focus of research on this compound has been in medicinal chemistry, its unique electronic and structural properties also make it a candidate for applications in the development of advanced functional materials. The presence of multiple reactive sites allows for its incorporation into larger polymeric structures or for its use in the synthesis of organic materials with specific optical or electronic properties.

For instance, the amino and carboxylic acid groups can be used for polymerization reactions to form polyamides or polyimides. The aromatic core, substituted with electron-withdrawing fluorine and bromine atoms, can influence the electronic properties of these polymers, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the ability to functionalize the bromine position allows for the attachment of other molecular units, leading to the creation of complex architectures for materials with tailored properties. This area of research is still in its early stages, but the versatility of the this compound scaffold suggests a promising future in materials science.

Q & A

Q. What are the recommended synthetic routes for 3-amino-6-bromo-2-fluorobenzoic acid, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves sequential halogenation, fluorination, and amination steps. For example:

Bromination : Direct bromination of 3-amino-2-fluorobenzoic acid using Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled conditions.

Fluorination/Amination : Positional selectivity is critical; meta-directing groups (e.g., -NH₂) may require protecting groups to avoid undesired side reactions. Evidence from analogous compounds (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) suggests that steric hindrance and electronic effects of substituents significantly impact yields .

  • Key Considerations :
  • Use of catalysts (e.g., CuBr for bromination).
  • Temperature control to minimize dehalogenation.
  • Purity of intermediates verified via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for Br/F proximity).
  • FT-IR : Identify carboxylic acid (-COOH) and amine (-NH₂) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (276.12 g/mol) and isotopic patterns for Br .
  • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area).
  • Melting Point : Compare experimental values (e.g., 99–102°C for analogous brominated acids) to literature .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used:

Geometry Optimization : Employ basis sets like 6-311G(d,p) to model substituent effects on bond lengths and angles.

Q. Electronic Properties :

  • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
  • Solvent effects (e.g., polarizable continuum models) improve accuracy for aqueous reactivity .
  • Case Study : Analogous fluorobenzoic acids show reduced electron density at the carboxylic group due to electron-withdrawing F/Br, aligning with experimental acidity trends .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for halogenated benzoic acids?

  • Methodological Answer : Follow iterative validation:

Reproducibility : Repeat experiments under standardized conditions (e.g., solvent, temperature).

Q. Cross-Validation :

  • Compare XRD data (e.g., using SHELX for crystal structure refinement) with DFT-optimized geometries .
  • Use NMR coupling constants (e.g., ³JHF for F-C-C-H) to resolve positional ambiguities .

Error Analysis : Quantify signal-to-noise ratios in MS or XRD to identify artifacts .

Q. What strategies are employed to study the biological interactions of this compound with enzymes or proteins?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding affinities to active sites (e.g., cytochrome P450).
  • Kinetic Assays :
  • Measure inhibition constants (Ki) via fluorometric assays.
  • Monitor pH-dependent activity, as the carboxylic acid group may protonate in physiological conditions .
  • Structural Probes : Isotopic labeling (e.g., ¹⁵N for NMR) tracks conformational changes upon binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.